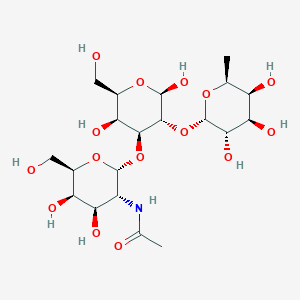
blood group A trisaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blood group A trisaccharide is a carbohydrate molecule that represents the minimal terminal fragment of all blood group A antigens. It plays a crucial role in blood cell recognition and blood group compatibility. The structure of this compound consists of a central β-galactose residue glycosylated with α-fucose at O-2 and α-galactosamine at O-3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of blood group A trisaccharide involves several steps, including the use of glycosyl donors and protecting groups to ensure stereoselective formation of the desired glycosidic bonds. One common method employs a 2-azido-2-deoxy-selenogalactoside glycosyl donor, which is protected with 3-O-benzoyl and 4,6-O-(di-tert-butylsilylene) groups. This approach allows for efficient and stereoselective α-glycosylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated glycan assembly techniques. These methods utilize solid-phase synthesis and enzymatic glycosylation to produce the trisaccharide in high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Blood group A trisaccharide undergoes various chemical reactions, including glycosylation, deprotection, and biotinylation. These reactions are essential for modifying the trisaccharide for use in biochemical studies and biomedical applications .
Common Reagents and Conditions
Glycosylation: Utilizes glycosyl donors such as 2-azido-2-deoxy-selenogalactoside with protecting groups.
Deprotection: Involves the removal of protecting groups using reagents like trifluoroacetic acid or hydrogenation.
Biotinylation: Achieved using biotin derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions include the fully deprotected this compound and its biotinylated derivatives, which are used in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Blood group A trisaccharide has numerous scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Serves as a hapten to test the carbohydrate specificities of plant and mammalian lectins.
Medicine: Plays a role in blood transfusion and organ transplantation by ensuring blood group compatibility.
Industry: Utilized in the development of new biomedical technologies and diagnostic assays.
Wirkmechanismus
The mechanism of action of blood group A trisaccharide involves its interaction with specific antibodies and lectins. The trisaccharide’s structure allows it to bind to these proteins, facilitating blood cell recognition and compatibility. The molecular targets include antibodies against the A antigen, which are commercially available for use in various assays .
Vergleich Mit ähnlichen Verbindungen
Blood group A trisaccharide is unique due to its specific glycosylation pattern. Similar compounds include:
Blood group B trisaccharide: Differing by the presence of a galactose residue instead of N-acetylgalactosamine.
Blood group H disaccharide: Lacking the additional glycosylation at O-3.
These compounds share structural similarities but differ in their specific glycosylation patterns, which determine their antigenic properties and biological functions .
Eigenschaften
Molekularformel |
C20H35NO15 |
|---|---|
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-5-10(25)14(29)15(30)20(32-5)36-17-16(12(27)8(4-23)33-18(17)31)35-19-9(21-6(2)24)13(28)11(26)7(3-22)34-19/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12-,13+,14+,15-,16-,17+,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
HUMHYXGDUOGHTG-NCTIFWBYSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


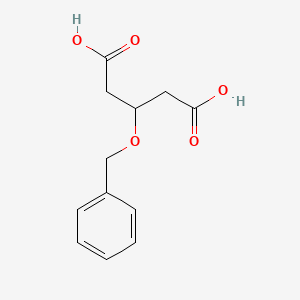
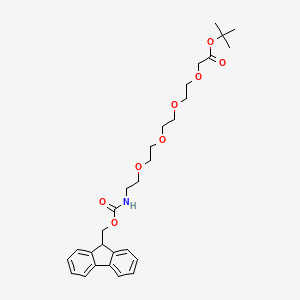
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)
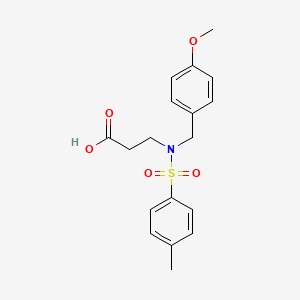




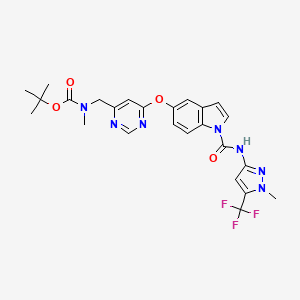

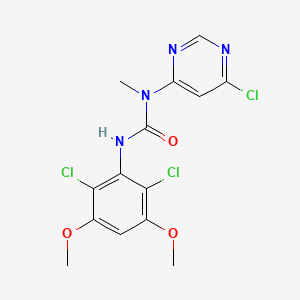
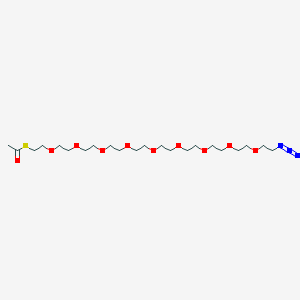
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
